6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl- is a heterocyclic compound that features a fused ring system combining imidazole and triazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl- typically involves cyclization reactions that form the fused ring system. Common synthetic methods include:
Cyclocondensation Reactions: These reactions involve the condensation of appropriate precursors under acidic or basic conditions to form the desired heterocyclic structure.
Oxidative Cyclization: This method uses oxidizing agents to facilitate the formation of the fused ring system.
Dehydrogenation of Imidazolines: This involves the removal of hydrogen atoms from imidazoline precursors to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions
6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-e]-1,2,4-triazin-6-one derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the heterocyclic ring .
Wissenschaftliche Forschungsanwendungen
6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Triazine: A six-membered heterocyclic compound with three nitrogen atoms.
Imidazo[1,2-a]pyridine: A fused heterocyclic compound with imidazole and pyridine rings.
Uniqueness
6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl- is unique due to its fused ring system that combines the properties of both imidazole and triazine. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry and materials science further highlight its uniqueness .
Eigenschaften
CAS-Nummer |
106284-73-5 |
---|---|
Molekularformel |
C6H7N5O |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
1,5-dimethylimidazo[4,5-e][1,2,4]triazin-6-one |
InChI |
InChI=1S/C6H7N5O/c1-10-4-5(9-6(10)12)11(2)8-3-7-4/h3H,1-2H3 |
InChI-Schlüssel |
WOOPZWKHVQBEJS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC=NN(C2=NC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.